

# Application Notes and Protocols for Labeling Peptides with ICG-Carboxylic Acid

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## Compound of Interest

Compound Name: ICG-carboxylic acid

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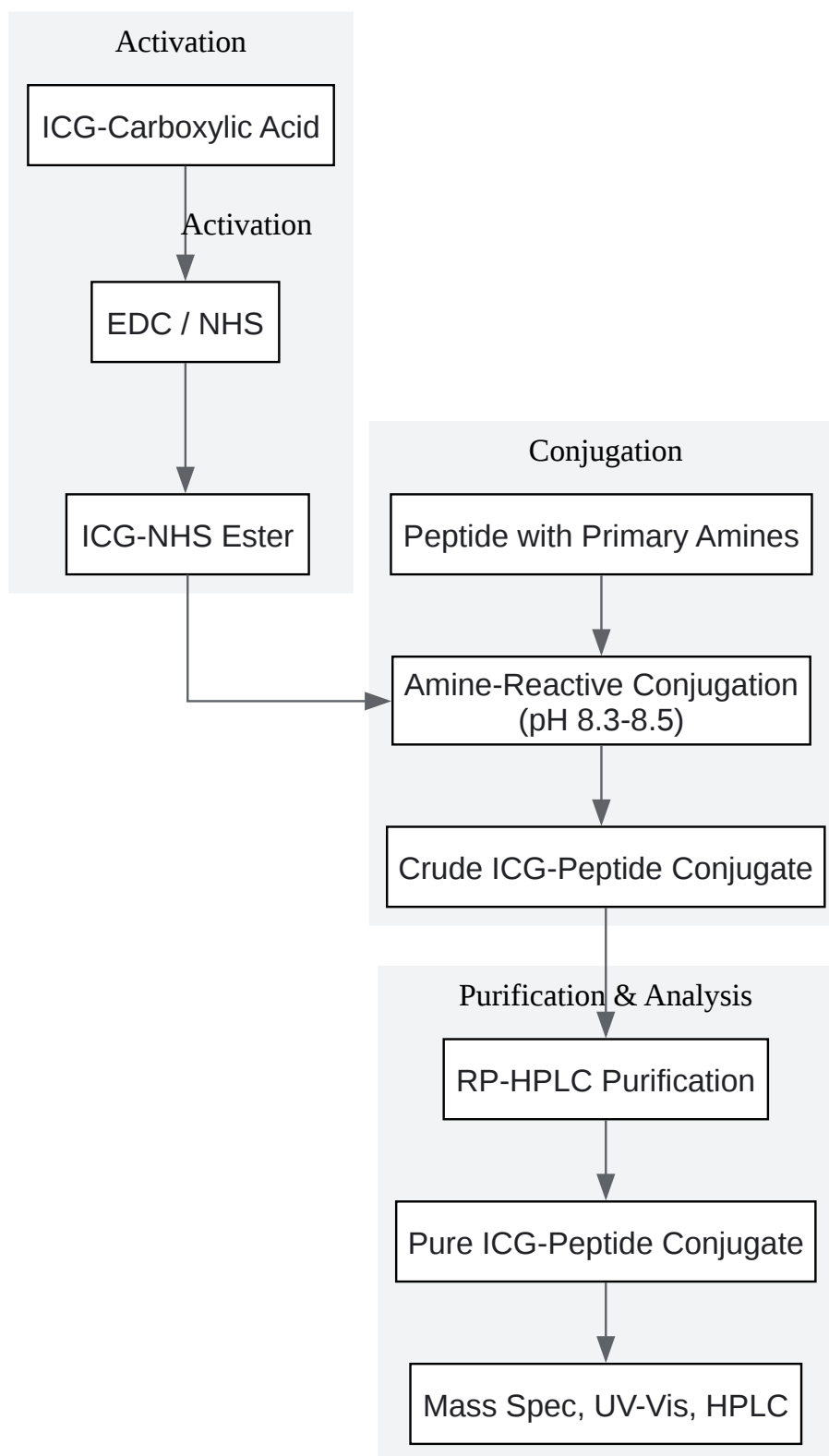
## Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use, making it a valuable tool for in vivo imaging applications.<sup>[1][2]</sup> Its fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence. Covalent labeling of peptides with ICG enables the targeted delivery of the fluorophore to specific biological targets, facilitating a wide range of research and diagnostic applications, including tumor imaging and fluorescence-guided surgery.<sup>[3][4]</sup>

This document provides a detailed protocol for the labeling of peptides with **ICG-carboxylic acid**. The process involves the activation of the carboxylic acid group on ICG to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the peptide (N-terminus and lysine side chains) to form a stable amide bond.<sup>[5]</sup> Subsequent purification and characterization steps are crucial for obtaining a high-quality ICG-peptide conjugate.

## Key Experimental Workflows & Chemical Reactions

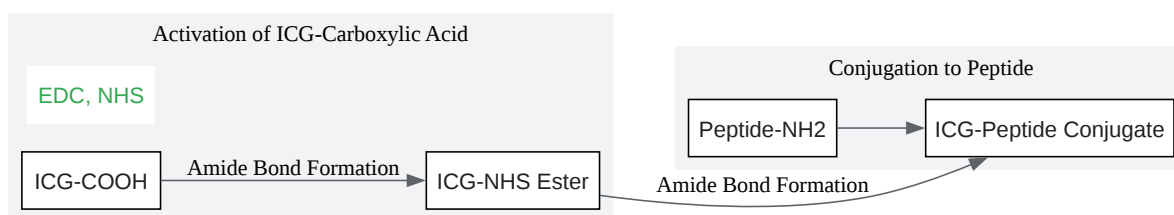
The overall workflow for labeling peptides with **ICG-carboxylic acid** involves three main stages: activation of **ICG-carboxylic acid**, conjugation to the peptide, and purification of the final conjugate.



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Caption: Workflow for ICG-peptide conjugation.

The core of this process is the chemical reaction that forms a stable amide bond between the ICG molecule and the peptide.



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Caption: Chemical reaction for ICG-peptide labeling.

## Experimental Protocols

### Materials and Reagents

- **ICG-Carboxylic Acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Peptide of interest (with at least one primary amine)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
- Trifluoroacetic Acid (TFA)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade

- Reverse-phase HPLC system with a C18 column
- Mass Spectrometer
- UV-Vis Spectrophotometer

## Protocol 1: Activation of ICG-Carboxylic Acid to ICG-NHS Ester

- Dissolve **ICG-carboxylic acid** in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
- Add a 1.5-fold molar excess of EDC to the ICG solution.
- Add a 1.2-fold molar excess of NHS to the solution.
- Allow the reaction to proceed for at least 4 hours at room temperature, protected from light. The formation of the ICG-NHS ester can be monitored by thin-layer chromatography (TLC).

## Protocol 2: Conjugation of ICG-NHS Ester to Peptide

- Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be used.
- Add the activated ICG-NHS ester solution to the peptide solution. A molar ratio of ICG-NHS to peptide between 3:1 and 10:1 is a good starting point, but may require optimization depending on the peptide's reactivity and the desired degree of labeling.
- Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.
- Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted ICG-NHS ester.

## Protocol 3: Purification of ICG-Peptide Conjugate by RP-HPLC

- Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%).
- Filter the solution through a 0.22  $\mu$ m syringe filter to remove any precipitated material.
- Purify the ICG-peptide conjugate using a semi-preparative or preparative C18 RP-HPLC column.
- Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be from 5% to 95% Solvent B over 30-60 minutes.
- Monitor the elution profile at both 220 nm (for the peptide backbone) and ~780 nm (for ICG).
- Collect the fractions corresponding to the desired ICG-peptide conjugate.
- Analyze the collected fractions by analytical RP-HPLC to assess purity.
- Pool the pure fractions and lyophilize to obtain the final product as a powder.

## Data Presentation

### Table 1: Quantitative Analysis of ICG-Peptide Conjugation

Parameter	Example Value	Method of Determination
Peptide Concentration	2 mg/mL	UV-Vis at 280 nm or Amino Acid Analysis
ICG-NHS Concentration	1 mg/mL	UV-Vis at ~780 nm
Molar Ratio (ICG:Peptide)	5:1	Calculated from concentrations
Reaction Time	4 hours	Timed incubation
Reaction Temperature	Room Temperature	Controlled environment
Purification Method	RP-HPLC	As described in Protocol 3
Yield of Conjugate	55%	Mass of final product / theoretical mass
Purity of Conjugate	>95%	Analytical RP-HPLC
Degree of Labeling	1.2	Mass Spectrometry or UV-Vis Spectroscopy

**Table 2: Characterization of a Purified ICG-Peptide Conjugate**

Characterization Technique	Observed Value	Expected Value
Mass Spectrometry (m/z)	[M+H] <sup>+</sup> = 3543.8	3543.7
UV-Vis Absorbance Maxima	280 nm, 785 nm	~280 nm (peptide), ~780-800 nm (ICG)
Analytical HPLC Retention Time	15.2 min	Varies based on peptide and conditions

## Troubleshooting

- **Low Labeling Efficiency:** Increase the molar excess of ICG-NHS ester, prolong the reaction time, or ensure the pH of the reaction buffer is optimal (8.3-8.5). Check for the presence of primary amine contaminants in buffers or reagents.

- **Multiple Labeled Species:** Reduce the molar excess of ICG-NHS ester to favor mono-labeling. If site-specific labeling is required, consider using a peptide with a single reactive amine or employing orthogonal chemistries like maleimide-thiol coupling.
- **Aggregation of the Conjugate:** Aggregation can be an issue with ICG-labeled biomolecules. Purification by size-exclusion chromatography (SEC) may be necessary to remove aggregates. Using a sulfo-ICG variant can increase water solubility and reduce aggregation.
- **Hydrolysis of ICG-NHS Ester:** The NHS ester is susceptible to hydrolysis, especially at high pH. Prepare the activated ICG-NHS ester fresh and use it promptly.

## Conclusion

This application note provides a comprehensive guide for the successful labeling of peptides with **ICG-carboxylic acid**. By following the detailed protocols for activation, conjugation, and purification, researchers can generate high-quality ICG-peptide conjugates for a variety of in vitro and in vivo applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for obtaining reliable and reproducible results.

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